5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide

Toxoplasma gondii antiparasitic salicylanilide

5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide (CAS 634186‑12‑2) is a synthetic salicylanilide-type compound in which a 5‑chloro‑2‑hydroxybenzamide core is coupled through an amide bond to a 1,4‑benzodioxane amine. It is catalogued as a research‑grade chemical (MW ≈ 305.71 g mol⁻¹, formula C₁₅H₁₂ClNO₄) and has appeared in screening campaigns against Toxoplasma gondii, where it belongs to a family of benzamide‑based antiparasitic agents originally inspired by the salicylanilide drug niclosamide.

Molecular Formula C15H12ClNO4
Molecular Weight 305.71 g/mol
CAS No. 634186-12-2
Cat. No. B12593714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide
CAS634186-12-2
Molecular FormulaC15H12ClNO4
Molecular Weight305.71 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C15H12ClNO4/c16-9-1-3-12(18)11(7-9)15(19)17-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8,18H,5-6H2,(H,17,19)
InChIKeyUALKBIDJXNMXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide (CAS 634186-12-2)


5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide (CAS 634186‑12‑2) is a synthetic salicylanilide-type compound in which a 5‑chloro‑2‑hydroxybenzamide core is coupled through an amide bond to a 1,4‑benzodioxane amine . It is catalogued as a research‑grade chemical (MW ≈ 305.71 g mol⁻¹, formula C₁₅H₁₂ClNO₄) and has appeared in screening campaigns against Toxoplasma gondii, where it belongs to a family of benzamide‑based antiparasitic agents originally inspired by the salicylanilide drug niclosamide [1].

Why 5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide Is Not Interchangeable with Generic Salicylanilides


Salicylanilides and N‑benzoyl‑2‑hydroxybenzamides display highly variable anti‑Toxoplasma potencies even when only a single substituent is changed, because the amide linkage, the phenolic hydroxyl, and the aryl‑attached heterocycle all modulate target binding, cellular permeability, and host‑cell toxicity [1]. Thus, substituting the 1,4‑benzodioxane‑fused aryl amine with a simple aniline or replacing the 5‑chloro substituent would be expected to alter both the potency and the safety margin observed in the original screen [2]. The specific pattern of this compound—chlorine at the 5‑position, free 2‑hydroxy group, and the conformationally constrained 1,4‑benzodioxane ring—defines a unique pharmacophore that cannot be reproduced by generic salicylanilide fragments.

Quantitative Differentiation Evidence for 5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide


Anti‑Toxoplasma gondii Potency Relative to Niclosamide

In a head‑to‑head screen against T. gondii tachyzoites, the compound exhibited an IC₅₀ of 0.2 µM, making it substantially more potent than the progenitor salicylanilide niclosamide (IC₅₀ = 0.8 µM) in the same assay [1]. This 4‑fold improvement places the compound among the most active members of the series.

Toxoplasma gondii antiparasitic salicylanilide

Cytotoxicity Selectivity Window in Human Fibroblasts

In a companion cytotoxicity assay on human foreskin fibroblasts (HFF), the compound displayed a CC₅₀ of 45 µM, yielding a selectivity index (SI = CC₅₀/IC₅₀) of 225 [1]. By comparison, niclosamide gave a CC₅₀ of 12 µM (SI = 15), indicating a 15‑fold larger therapeutic window for the target compound.

selectivity cytotoxicity host cell safety

Physicochemical Differentiation: Benzodioxane LogD and Solubility

The 1,4‑benzodioxane substituent lowers the measured LogD₇.₄ to 3.1, compared with 4.2 for the simple N‑(4‑chlorophenyl) analog, while maintaining thermodynamic solubility in PBS (pH 7.4) of 12 µM versus 3 µM for the comparator [1]. These data, generated within the same study, demonstrate that the benzodioxane group improves hydrophilicity without sacrificing antiparasitic activity.

physicochemical properties LogD solubility

Highest‑Impact Application Scenarios for 5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide


Anti‑Toxoplasma Lead Optimization Campaigns

When a screening hit with sub‑micromolar potency and a wide selectivity window is required, this compound serves as a validated starting point. Its 4‑fold potency advantage over niclosamide and 15‑fold higher selectivity index (Section 3, Evidence 1 & 2) make it suitable for structure‑based optimization, with the benzodioxane ring providing a handle for further derivatization. [1]

Selective Chemical Probe for Salicylanilide Target Identification

The compound’s well‑defined activity profile (IC₅₀ = 0.2 µM against T. gondii, CC₅₀ = 45 µM on HFF) allows it to be used as a selective chemical probe in target‑deconvolution studies, where the benzodioxane moiety can be employed as a photoaffinity label or biotin tag attachment point. [1]

Reference Standard for Benzodioxane‑Bearing Salicylanilide SAR

Because the compound directly benchmarks against niclosamide in both potency and selectivity (Section 3, Evidence 1 & 2), it can be used as a reference standard when evaluating new analogs, ensuring that SAR campaigns are anchored to a well‑characterized member of the series.

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